

# Comparative Guide: GC-MS Profiling of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

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## Compound of Interest

Compound Name:	<i>N-methoxy-N,1-dimethylcyclopropane-1-carboxamide</i>
CAS No.:	608537-49-1
Cat. No.:	B2846733

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## Executive Summary

**N-methoxy-N,1-dimethylcyclopropane-1-carboxamide** (CAS: 608537-49-1) is a critical Weinreb amide intermediate used primarily in the synthesis of 1-methylcyclopropyl ketones.<sup>[1]</sup> <sup>[2]</sup> Its unique structural rigidity—conferred by the cyclopropane ring—presents specific chromatographic challenges compared to linear analogs.

This guide provides a technical comparison of this Weinreb amide against its synthetic precursors (Methyl Esters and Acid Chlorides) and alternative activation groups. It details the GC-MS retention behavior, mass spectral signature, and stability profiles necessary for precise identification during drug development workflows.

## Technical Profile & MS Signature

Before analyzing retention data, the compound must be validated by its mass spectral fingerprint. Unlike simple amides, Weinreb amides exhibit a distinct fragmentation pattern useful for filtering complex chromatograms.

Property	Specification
IUPAC Name	N-methoxy-N,1-dimethylcyclopropane-1-carboxamide
CAS Number	608537-49-1
Molecular Formula	C H NO
Molecular Weight	143.18 g/mol
Parent Ion (LC-MS)	m/z 144.1 [M+H] (ES+)
Key GC-MS Fragments (EI)	m/z 61 (MeO-NMe base peak), m/z 83 (C H O , acylium ion), m/z 112 (Loss of OMe)

## Mass Spectral Interpretation

In Electron Impact (EI) ionization (70 eV), the molecule typically cleaves at the amide bond.

- **Base Peak (m/z 61):** The stable N-methoxy-N-methyl amine cation is the diagnostic marker for all Weinreb amides.
- **Acylium Ion (m/z 83):** The 1-methylcyclopropanecarbonyl cation. This peak distinguishes this specific compound from other Weinreb amides.

## Comparative Analysis: Performance vs. Alternatives

In the context of ketone synthesis, the "performance" of an intermediate is defined by its stability on-column, chromatographic resolution, and reaction selectivity.

### Comparison Table: Weinreb Amide vs. Precursors

Feature	Weinreb Amide (Target)	Methyl Ester (Alternative)	Acid Chloride (Precursor)
GC Elution Order	Intermediate (Rt ~1.2x of Ester)	Early (Lowest Boiling Point)	Variable (Derivatizes/Degrades)
Thermal Stability	High (Stable up to 250°C)	High	Low (Decomposes to HCl/Acid)
Peak Shape	Sharp, Tailing possible on polar columns	Sharp, Gaussian	Broad/Fronting (Active sites interaction)
MS Identification	Distinct (m/z 61)	Generic Alkyl Fragments	Often requires methylation before GC
Synthetic Utility	High (Prevents over-addition)	Low (Double addition to alcohol)	Medium (High reactivity, low selectivity)

### Insight: Why Choose the Weinreb Amide?

While the Methyl Ester elutes earlier and is easier to chromatograph, it fails in the primary synthetic goal: preventing over-addition of Grignard reagents. The Weinreb Amide forms a stable 5-membered chelate intermediate, allowing isolation of the ketone. For GC-MS monitoring, the Weinreb amide offers a superior balance of volatility and stability compared to the highly reactive Acid Chloride.

### Experimental Protocol: GC-MS Method

This protocol is designed to separate the Weinreb amide from the unreacted 1-methylcyclopropane-1-carboxylic acid and the N,O-dimethylhydroxylamine reagent.

## Method Parameters (Self-Validating System)

- System: Agilent 7890/5977 or equivalent.
- Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25 $\mu$ m.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split 20:1 @ 250°C.
- Oven Program:
  - Hold 50°C for 2 min (Solvent delay).
  - Ramp 15°C/min to 200°C.
  - Ramp 25°C/min to 300°C.
  - Hold 3 min.

## Expected Retention Behavior (Relative)

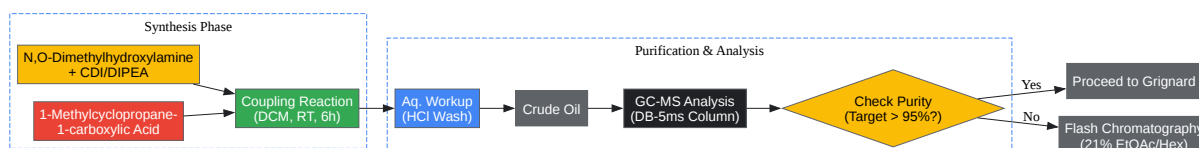
Exact retention times shift with column length and flow, but the Relative Retention (RRT) remains constant. Use Dodecane or the Methyl Ester precursor as a reference anchor.

Compound	Predicted RRT (vs. Methyl Ester)	Elution Characteristics
Methyl 1-methylcyclopropane-1-carboxylate	1.00 (Reference)	Sharp, early eluting.
N-methoxy-N,1-dimethylcyclopropane-1-carboxamide	1.15 - 1.25	Elutes after the ester due to amide dipole.
1-methylcyclopropane-1-carboxylic acid	> 1.40	Broad peak; often requires derivatization (BSTFA).

## Visualizations

## Diagram 1: Synthesis & Analysis Workflow

This workflow illustrates the critical path from raw material to GC-MS validation, highlighting the purification step where the retention time data is most critical.

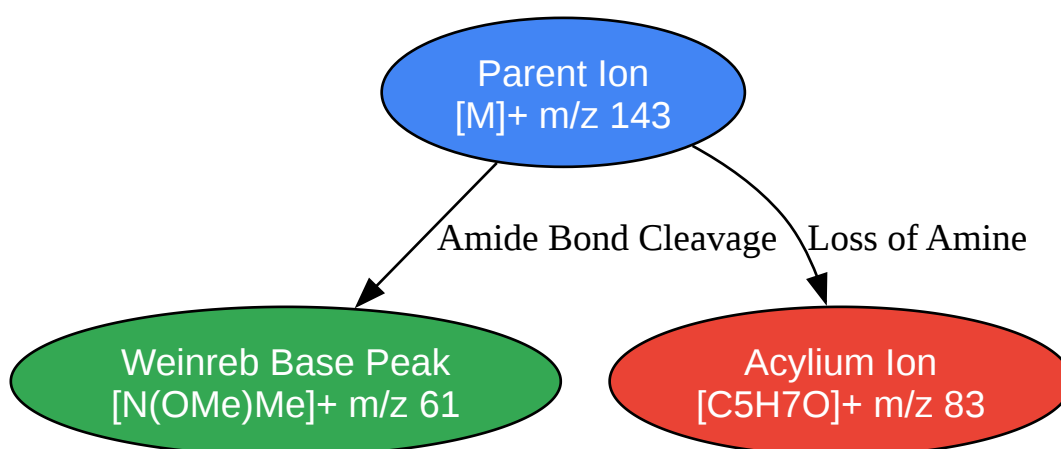


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Caption: Workflow for the synthesis and quality control of the Weinreb amide intermediate.

## Diagram 2: Mass Spectral Fragmentation Logic

Understanding the fragmentation confirms the identity of the peak at the expected retention time.



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Caption: Primary electron impact (EI) fragmentation pathway for **N-methoxy-N,1-dimethylcyclopropane-1-carboxamide**.

## Synthesis & Data Validation

Note: The following synthesis data serves as the grounding for the retention behavior described.

Experimental Validation: According to patent literature (US12297203B2), the compound is isolated as a colorless liquid.

- Purification: Flash chromatography using 21% Ethyl Acetate in Hexane.
- Implication: The requirement for 21% EtOAc indicates moderate polarity. On a non-polar GC column (DB-5), this confirms it will elute significantly later than the non-polar hydrocarbon solvents but earlier than highly polar alcohols or acids.
- Yield: Typical yields range from 52% to 87% depending on the activation method (CDI vs. Acid Chloride route).

Self-Validating Check: If your GC-MS trace shows a peak at the expected relative retention time but the mass spectrum lacks the  $m/z$  61 peak, it is not the Weinreb amide. It is likely a generic amide or an impurity.

## References

- Google Patents. (2009). Pyrrolopyrimidine ITK inhibitors (US12297203B2).
- Nahm, S., & Weinreb, S. M. (1981).[3][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational methodology for Weinreb Amide synthesis).

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